1,1-Dichloro-2,3-dimethylcyclopropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1120-67-8 |
|---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
1,1-dichloro-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(3,6)7/h3-4H,1-2H3 |
InChI Key |
KOBPHDGNTMLQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(Cl)Cl)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of Formation
Stereoselective Synthesis of 1,1-Dichloro-2,3-dimethylcyclopropane (B13796837) Isomers
The controlled synthesis of specific stereoisomers of this compound is crucial for their application in targeted organic synthesis. Several methods have been developed to influence the stereochemical outcome of the cyclopropanation reaction.
The addition of dichlorocarbene (B158193) (:CCl₂) to alkenes is a primary method for the synthesis of 1,1-dichlorocyclopropanes. The stereochemistry of the resulting cyclopropane (B1198618) is directly dictated by the geometry of the starting alkene, a characteristic of a stereospecific reaction. masterorganicchemistry.comlibretexts.orgopenstax.org When dichlorocarbene reacts with cis-2-butene (B86535), the product is exclusively cis-1,1-dichloro-2,3-dimethylcyclopropane. lumenlearning.comeduncle.com Conversely, the reaction with trans-2-butene yields trans-1,1-dichloro-2,3-dimethylcyclopropane. youtube.com This retention of stereochemistry is a hallmark of the addition of singlet carbenes, which are the species typically generated in these reactions. youtube.comlibretexts.org
The generation of dichlorocarbene is commonly achieved by the alpha-elimination of a hydrogen halide from a haloform. A widely used method involves the treatment of chloroform (B151607) (CHCl₃) with a strong base, such as potassium tert-butoxide (KOtBu) or aqueous potassium hydroxide (B78521) (KOH). masterorganicchemistry.comlibretexts.orgopenstax.org The base deprotonates the chloroform to form the trichloromethanide anion (:CCl₃⁻), which then expels a chloride ion to generate dichlorocarbene. libretexts.orgopenstax.org
Table 1: Stereospecific Dichlorocarbene Addition to 2-Butene (B3427860) Isomers
| Starting Alkene | Reagents | Product | Stereochemistry |
| cis-2-Butene | CHCl₃, KOtBu | cis-1,1-Dichloro-2,3-dimethylcyclopropane | Retained (cis) |
| trans-2-Butene | CHCl₃, KOtBu | trans-1,1-Dichloro-2,3-dimethylcyclopropane | Retained (trans) |
This table illustrates the stereospecificity of dichlorocarbene addition, where the geometry of the alkene directly determines the stereochemistry of the cyclopropane product.
Phase transfer catalysis (PTC) provides an efficient and practical method for the generation of dichlorocarbene and its subsequent reaction with alkenes. researchgate.netnih.gov This technique is particularly useful for reactions involving reactants in immiscible phases, such as an aqueous solution of sodium hydroxide and an organic solution of the alkene and chloroform. ias.ac.in A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase. ias.ac.in
In the organic phase, the hydroxide ion deprotonates chloroform to generate the trichloromethanide anion, which then forms dichlorocarbene. The carbene, being highly reactive, is generated in close proximity to the alkene, leading to efficient cyclopropanation. ias.ac.in The use of PTC can enhance reaction rates and yields, and it operates under mild conditions. nih.govias.ac.in The kinetics of dichlorocyclopropanation under phase-transfer conditions have been studied, often following a pseudo-first-order rate law. researchgate.net
Transition metal catalysis offers powerful alternatives for cyclopropanation reactions, often providing access to different reactivity and selectivity profiles compared to traditional methods. purdue.eduunivasf.edu.brnih.gov These methods can involve the formation of metal carbenoid species, which then transfer the carbene moiety to the alkene. wikipedia.org
Cobalt complexes, particularly those with pyridine-diimine (PDI) ligands, have emerged as effective catalysts for cyclopropanation reactions using gem-dichloroalkanes as carbene precursors. purdue.edunih.gov These systems can generate non-stabilized carbenes and have shown complementary reactivity to the classical Simmons-Smith reaction. purdue.edu For instance, cobalt catalysis enables the dimethylcyclopropanation of 1,3-dienes using 2,2-dichloropropane (B165471) as the isopropylidene source and zinc as a stoichiometric reductant. nih.gov Cobalt(II) porphyrin complexes have also been demonstrated to be efficient catalysts for the cyclopropanation of alkenes with ethyl diazoacetate, offering tunable diastereoselectivity. johnshopkins.eduresearchgate.net
Titanium-based catalysts are attractive due to the metal's abundance, low cost, and low toxicity. rsc.org While often overlooked for fine chemical synthesis, titanium catalysis has shown promise in various transformations, including those involving redox processes. rsc.orgnih.gov Titanium complexes can catalyze oxidative amination reactions that proceed through formal Ti(II)/Ti(IV) catalytic cycles, involving intermediates that can react with unsaturated substrates like alkynes. nih.gov Although direct titanium-catalyzed dichlorocyclopropanation of 2-butene is less commonly reported, the broader field of titanium-catalyzed cyclization pathways highlights the potential for developing novel methods. rsc.org
Transition Metal-Catalyzed Cyclopropanation Approaches
Mechanistic Elucidation of Cyclopropanation Pathways
The mechanism of dichlorocarbene addition to alkenes is generally accepted to be a concerted [1+2] cycloaddition. masterorganicchemistry.comacs.org The singlet state of dichlorocarbene, which is the more stable and typically generated form, adds to the double bond in a single step. youtube.comlibretexts.org In this concerted process, the two new carbon-carbon bonds are formed simultaneously, which accounts for the observed stereospecificity of the reaction. masterorganicchemistry.comlibretexts.org The geometry of the transition state involves an asymmetric, non-least-motion approach of the carbene to the alkene. acs.org
Computational studies using density functional theory (B3LYP) have supported this concerted mechanism, showing very low activation barriers for the addition of dichlorocarbene to alkenes. acs.org The carbon atom in dichlorocarbene is sp²-hybridized, possessing a vacant p orbital and a lone pair of electrons in an sp² orbital. libretexts.orgopenstax.org This electronic structure allows the carbene to act as both an electrophile (through the vacant p orbital) and a nucleophile (through the lone pair), facilitating its reaction with the electron-rich double bond of an alkene. libretexts.orgopenstax.org
For transition metal-catalyzed reactions, the mechanism often involves the formation of a metal carbene or carbenoid intermediate. wikipedia.org In rhodium-catalyzed cyclopropanations, for example, a diazo compound reacts with the metal center to form a metal carbene, which then undergoes a concerted addition to the alkene. wikipedia.org Mechanistic studies of cobalt-catalyzed cyclopropanations are ongoing, but it is believed that a cobalt carbenoid intermediate is generated that is resistant to common side reactions like 1,2-hydride shifts. nih.gov
Singlet vs. Triplet Carbene Reactivity and Stereospecificity
Carbenes are neutral, divalent carbon species that can exist in two electronic states: singlet and triplet. libretexts.org The reactivity and, crucially, the stereochemical outcome of the cyclopropanation reaction are dictated by the electronic state of the carbene involved. libretexts.orglibretexts.org
Singlet Dichlorocarbene: In its singlet state, dichlorocarbene has a pair of non-bonding electrons in a single sp² hybridized orbital and a vacant p-orbital. libretexts.org This configuration allows for a concerted [1+2] cycloaddition reaction with an alkene. libretexts.orglibretexts.org The reaction proceeds through a single transition state where the two new carbon-carbon bonds are formed simultaneously. youtube.com This concerted mechanism is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orgopenstax.org For instance, the reaction of singlet dichlorocarbene with cis-2,3-dimethyl-2-butene will exclusively yield cis-1,1-dichloro-2,3-dimethylcyclopropane. libretexts.orglumenlearning.com Conversely, using trans-2,3-dimethyl-2-butene as the substrate will result in the formation of trans-1,1-dichloro-2,3-dimethylcyclopropane. youtube.com
Triplet Dichlorocarbene: The triplet state of dichlorocarbene features two unpaired electrons in different orbitals. libretexts.orgyoutube.com Its reaction with an alkene is not concerted and proceeds via a diradical intermediate. libretexts.orgyoutube.com This stepwise mechanism involves the initial formation of a carbon-carbon bond, creating a radical intermediate that can undergo bond rotation before the second bond closes to form the cyclopropane ring. quora.com This rotation leads to a loss of the original stereochemical information of the alkene, resulting in a mixture of cis and trans isomers of the final product. youtube.comquora.com
The choice of reaction conditions for generating dichlorocarbene typically favors the formation of the singlet state, which is why the cyclopropanation of alkenes with dichlorocarbene is generally a highly stereospecific process. libretexts.orglibretexts.org
| Carbene State | Reaction Mechanism | Starting Alkene | Product(s) | Stereochemical Outcome |
|---|---|---|---|---|
| Singlet | Concerted [1+2] Cycloaddition | cis-2,3-dimethyl-2-butene | cis-1,1-dichloro-2,3-dimethylcyclopropane | Stereospecific (retention of configuration) |
| Singlet | Concerted [1+2] Cycloaddition | trans-2,3-dimethyl-2-butene | trans-1,1-dichloro-2,3-dimethylcyclopropane | Stereospecific (retention of configuration) |
| Triplet | Stepwise (Diradical Intermediate) | cis- or trans-2,3-dimethyl-2-butene | Mixture of cis- and trans-1,1-dichloro-2,3-dimethylcyclopropane | Non-stereospecific (loss of configuration) |
Role of Intermediates in Dichlorocarbene Formation
The generation of dichlorocarbene is a critical step in the synthesis of this compound and typically proceeds through key reactive intermediates. Two prevalent methods for dichlorocarbene formation are the α-elimination of chloroform and the thermal decomposition of sodium trichloroacetate (B1195264).
From Chloroform: The most common method for generating dichlorocarbene is the reaction of chloroform (CHCl₃) with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide. openstax.orgwikipedia.org This reaction often employs a phase-transfer catalyst, like benzyltriethylammonium bromide, to facilitate the transport of the hydroxide ion from the aqueous phase to the organic phase where the chloroform and alkene are present. wikipedia.orgchem21labs.com The mechanism involves the deprotonation of chloroform by the base to form the trichloromethyl anion (⁻CCl₃) as a key intermediate. openstax.org This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield dichlorocarbene (:CCl₂). libretexts.orgopenstax.org The dichlorocarbene, being highly electrophilic, then reacts with the alkene present in the reaction mixture. openstax.org
From Sodium Trichloroacetate: An alternative method for generating dichlorocarbene under neutral conditions is the thermal decomposition of sodium trichloroacetate (NaO₂CCCl₃). pearson.comresearchgate.net Upon heating, sodium trichloroacetate undergoes decarboxylation to lose carbon dioxide (CO₂) and form the trichloromethyl anion. pearson.com This intermediate then eliminates a chloride ion to produce dichlorocarbene. pearson.com This method is particularly useful for reactions involving base-sensitive substrates. researchgate.net
| Method | Precursor | Key Intermediate | Byproducts |
|---|---|---|---|
| Base-induced α-elimination | Chloroform (CHCl₃) | Trichloromethyl anion (⁻CCl₃) | Water, Sodium Chloride |
| Thermal Decomposition | Sodium Trichloroacetate (NaO₂CCCl₃) | Trichloromethyl anion (⁻CCl₃) | Carbon Dioxide (CO₂), Sodium Chloride |
Chemo-Enzymatic and Biocatalytic Approaches to Chiral Derivatives
The synthesis of enantiomerically pure cyclopropanes is of significant interest due to their prevalence in pharmaceuticals and bioactive natural products. nih.govrochester.edu Chemo-enzymatic and biocatalytic methods have emerged as powerful tools for achieving high stereoselectivity in the synthesis of chiral cyclopropane derivatives. rochester.edu
Enzymatic Cyclopropanation: Engineered heme proteins, such as variants of myoglobin (B1173299) and cytochrome P450, have been developed to catalyze asymmetric cyclopropanation reactions. rochester.edurochester.edu These biocatalysts can provide access to specific stereoisomers of cyclopropanes with high diastereo- and enantioselectivity. rochester.edurochester.edu While the direct enzymatic synthesis of this compound has not been extensively reported, the principles of these biocatalytic systems could be applied. This would likely involve an engineered enzyme capable of accepting a dichlorocarbene precursor and mediating its stereoselective addition to 2,3-dimethyl-2-butene (B165504).
Biocatalytic Desymmetrization: An alternative strategy for obtaining chiral derivatives is the biocatalytic desymmetrization of a prochiral or meso-cyclopropane-containing substrate. mdpi.comnih.gov For example, if a derivative of this compound with prochiral functional groups were synthesized, an enzyme such as a lipase (B570770) or an esterase could be used to selectively modify one of these groups, leading to a chiral product with high enantiomeric excess. mdpi.comresearchgate.net This approach has been successfully applied to a variety of prochiral substrates to generate valuable chiral building blocks. nih.govresearchgate.net
| Approach | Description | Key Biocatalyst | Potential Application to this compound |
|---|---|---|---|
| Enzymatic Cyclopropanation | Stereoselective addition of a carbene to an alkene. | Engineered Myoglobin, Cytochrome P450 | Direct asymmetric synthesis from 2,3-dimethyl-2-butene and a dichlorocarbene precursor. |
| Biocatalytic Desymmetrization | Enzymatic modification of a prochiral or meso-substrate to create a chiral center. | Lipases, Esterases, Imine Reductases | Stereoselective transformation of a symmetrically substituted derivative of this compound. |
Chemical Reactivity and Detailed Mechanistic Studies of Transformations
Nucleophilic and Electrophilic Reactions of the Cyclopropane (B1198618) Ring
The strained cyclopropane ring in 1,1-dichloro-2,3-dimethylcyclopropane (B13796837) is susceptible to attack by both nucleophiles and electrophiles, leading to ring-opening reactions. The presence of the electron-withdrawing chlorine atoms can influence the regioselectivity of these reactions.
The reaction of this compound with various external reagents can induce ring-opening. For instance, reactions with Lewis acids can facilitate the cleavage of a carbon-carbon bond in the ring, leading to the formation of a carbocationic intermediate that can be trapped by nucleophiles. The regioselectivity of such ring-opening reactions would be influenced by the stability of the resulting carbocation, which in turn is affected by the methyl substituents.
While specific studies on the nucleophilic and electrophilic ring-opening of this compound by external reagents are not extensively detailed in the provided search results, the general reactivity patterns of cyclopropanes suggest that such reactions are plausible. For example, the reaction of other substituted cyclopropanes with acids or electrophiles is a known method for achieving ring-opening.
Substitution and Addition Reactions
The reactivity of this compound is notably demonstrated through its thermal isomerization in the gas phase. This unimolecular process involves the ring-opening of the cyclopropane core to form substituted pentene derivatives. The stereochemistry of the starting material plays a crucial role in the reaction outcome and kinetics.
For cis-1,1-dichloro-2,3-dimethylcyclopropane, thermal isomerization leads to the formation of trans-3,4-dichloropent-2-ene. rsc.org This reaction is a first-order process, and its rate is not affected by surface-to-volume ratio changes or the presence of radical inhibitors like propene. rsc.org The mechanism is interpreted as a concerted process where the chlorine atom positioned trans to the methyl groups migrates during a disrotatory outward rotation of the methyl groups. rsc.org
In contrast, the trans isomer exhibits more complex behavior upon heating. Between 268.6 and 364.0 °C, trans-1,1-dichloro-2,3-dimethylcyclopropane undergoes both isomerization to trans-3,4-dichloropent-2-ene and a competing decomposition reaction that yields trans-3-chloropenta-1,3-diene and hydrogen chloride. rsc.org The decomposition pathway is the more dominant reaction for the trans isomer within this temperature range. rsc.org
| Isomer | Primary Product(s) | Temperature Range (°C) | Arrhenius Equation (log10k / s-1) | Primary Reaction Type |
|---|---|---|---|---|
| cis-1,1-Dichloro-2,3-dimethylcyclopropane | trans-3,4-Dichloropent-2-ene | 264.5–333.4 | (13.65 ± 0.16) – (44,568 ± 221) / 4.576T | Isomerization rsc.org |
| trans-1,1-Dichloro-2,3-dimethylcyclopropane | trans-3,4-Dichloropent-2-ene and trans-3-Chloropenta-1,3-diene + HCl | 268.6–364.0 | (14.11 ± 0.34) – (47,726 ± 888) / 4.576T (for decomposition) | Decomposition & Isomerization rsc.org |
Force-Transformed Potential Energy Surfaces (FT-PES) and Mechanochemistry
The application of external mechanical forces can dramatically alter the reaction pathways of cyclopropane derivatives, a field known as mechanochemistry. Advanced computational studies using force-transformed potential energy surfaces (FT-PES) have provided profound insights into the ring-opening of this compound, revealing phenomena not observable under purely thermal conditions. nih.govarxiv.org
Bifurcations in Reaction Pathways (Uphill vs. Downhill)
Reaction pathways can feature bifurcations, where a single transition state leads to multiple products. These can be classified as "uphill" or "downhill." In an uphill bifurcation, the branch point occurs before the transition states, which remain distinct. In a downhill bifurcation, a single ambimodal transition state is passed, and the trajectory bifurcates afterward on the potential energy surface as it descends toward the product wells. arxiv.orgnih.gov
For the homologous series of trans-gem-dihalogenated-2,3-dimethylcyclopropanes, the nature of the halogen atom dictates the type of bifurcation in thermally activated ring-opening. The difluoro derivative is a rare example that features an uphill bifurcation. nih.govarxiv.org However, upon substitution with chlorine, the trans-1,1-dichloro-2,3-dimethylcyclopropane becomes the first in the series to be characterized by a downhill bifurcation in the thermal activation limit. nih.govarxiv.org
Mechanochemical Activation of Ring-Opening
The application of an external force provides a fascinating level of control over the reaction mechanism. Detailed exploration of the FT-PES of trans-gem-dichlorocyclopropane has uncovered a "topological catastrophe," where the fundamental shape of the energy landscape is altered by mechanical force. nih.govarxiv.org
Under thermal conditions or with moderately large applied forces, the stereochemical outcome (disrotatory vs. conrotatory ring-opening) is determined by an uphill bifurcation, which leads to two separate transition states. nih.gov However, above a critical force threshold, these two distinct transition states merge into a single transition state. This force-induced merger creates a new downhill bifurcation that subsequently governs the reaction selectivity. nih.govarxiv.org This discovery of a force-induced qualitative change in the reaction network topology significantly expands the understanding of how mechanical stress can be used to manipulate chemical reactions. nih.gov
| Condition | Bifurcation Type | Governing Feature | Reference |
|---|---|---|---|
| Thermal Activation (Zero-Force Limit) | Downhill | A single thermal transition state is followed by a bifurcation. | nih.govarxiv.org |
| Mechanochemical (Moderate Force) | Uphill | The pathway bifurcates to two separate transition states for dis- and conrotatory opening. | nih.gov |
| Mechanochemical (Above Critical Force) | Downhill | The two distinct transition states merge into a single state, creating a new downhill bifurcation. | nih.govarxiv.org |
Catalytic Transformations and Derivatization Strategies
While detailed studies on this compound are concentrated on its thermal and mechanochemical reactivity, the general behavior of gem-dihalocyclopropanes suggests their utility in various catalytic transformations for further derivatization.
Transition Metal-Catalyzed Ring-Opening and Cross-Coupling
Gem-dihalocyclopropanes are valuable precursors in transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are powerful tools for forming new carbon-carbon bonds. nobelprize.org These reactions typically involve the oxidative addition of a carbon-halogen bond to a low-valent palladium complex. nobelprize.orgnih.govnih.gov The strained C-C bonds and reactive C-Cl bonds in this compound make it a potential substrate for such transformations, which could lead to ring-opened or coupled products depending on the reaction conditions and catalyst system.
Similarly, nickel-catalyzed reactions have emerged as a robust method for the cross-electrophile coupling and ring-opening of strained rings. researchgate.netacs.orgnih.gov These transformations can proceed through radical intermediates, offering alternative pathways to functionalization that are complementary to palladium-based catalysis. While specific examples employing this compound are not extensively documented, the known reactivity patterns of both gem-dihalides and cyclopropanes in nickel catalysis suggest its potential as a substrate for complex molecule synthesis.
Photochemical Reactions and Photoinduced Transformations
The photochemistry of cyclopropane derivatives can lead to a variety of transformations, including ring-opening and rearrangements. The strained three-membered ring is susceptible to cleavage upon electronic excitation. For gem-dihalocyclopropanes, the carbon-halogen bonds also provide a site for photochemical activity. While specific photoinduced transformations for this compound are not well-documented in the reviewed literature, related systems undergo diverse reactions. For instance, other cyclopropane derivatives have been shown to participate in photoinduced cycloaddition reactions with quinones, leading to complex polycyclic structures. nih.gov The combination of ring strain and reactive C-Cl bonds in this compound suggests a rich potential for photochemical exploration, possibly leading to radical-mediated ring-opening or substitution pathways under irradiation.
Stereochemical Analysis and Chirality in 1,1 Dichloro 2,3 Dimethylcyclopropane Systems
Elucidation of Cis/Trans Isomerism
The existence of cis and trans diastereomers in 1,1-dichloro-2,3-dimethylcyclopropane (B13796837) is well-established. These isomers are defined by the relative positions of the two methyl groups on carbons C2 and C3 of the cyclopropane (B1198618) ring.
cis-1,1-Dichloro-2,3-dimethylcyclopropane: In this isomer, the two methyl groups are situated on the same face of the cyclopropane ring. This molecule possesses a plane of symmetry that bisects the C2-C3 bond and passes through the C1 atom and its two chlorine substituents. Due to this symmetry, the cis isomer is an achiral meso compound.
trans-1,1-Dichloro-2,3-dimethylcyclopropane: In this isomer, the two methyl groups are located on opposite faces of the cyclopropane ring. This arrangement eliminates the plane of symmetry present in the cis isomer, rendering the molecule chiral.
The formation of these isomers is stereospecifically controlled by the geometry of the starting alkene in the cyclopropanation reaction. The addition of dichlorocarbene (B158193) (:CCl₂) to an alkene is a concerted reaction where the stereochemistry of the alkene is preserved in the cyclopropane product.
The reaction of dichlorocarbene with cis-2-butene (B86535) exclusively yields cis-1,1-dichloro-2,3-dimethylcyclopropane.
Conversely, the reaction of dichlorocarbene with trans-2-butene produces trans-1,1-dichloro-2,3-dimethylcyclopropane.
This stereospecificity serves as a primary method for the selective synthesis and elucidation of each isomer. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can be used to distinguish between the two. For instance, the symmetry of the cis isomer results in a simpler NMR spectrum compared to the less symmetric trans isomer. In the ¹H NMR spectrum, the chemical environments of the protons in the cis and trans isomers differ, leading to distinct signals and coupling constants.
| Starting Alkene | Reagent | Product Isomer | Key Stereochemical Feature |
|---|---|---|---|
| cis-2-Butene | Dichlorocarbene (:CCl₂) | cis-1,1-Dichloro-2,3-dimethylcyclopropane | Methyl groups on the same side of the ring (meso) |
| trans-2-Butene | Dichlorocarbene (:CCl₂) | trans-1,1-Dichloro-2,3-dimethylcyclopropane | Methyl groups on opposite sides of the ring (chiral) |
Identification and Characterization of Enantiomers
Chirality in the this compound system is confined to the trans isomer. The absence of any plane of symmetry or center of inversion means that trans-1,1-dichloro-2,3-dimethylcyclopropane is not superimposable on its mirror image. Therefore, it exists as a pair of enantiomers.
The two enantiomers of the trans isomer are designated based on the Cahn-Ingold-Prelog priority rules for the stereocenters at C2 and C3. The specific configurations are (2R,3R) and (2S,3S).
(2R,3R)-1,1-dichloro-2,3-dimethylcyclopropane
(2S,3S)-1,1-dichloro-2,3-dimethylcyclopropane
These enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light. As chiral molecules, they are optically active, with each enantiomer rotating the plane of polarized light to an equal but opposite degree. A 50:50 mixture of the two enantiomers, known as a racemic mixture, is optically inactive.
Characterization of these isomers relies on spectroscopic data. While standard ¹H and ¹³C NMR spectroscopy can confirm the structure of the trans isomer, distinguishing between the enantiomers requires chiral techniques, such as NMR spectroscopy with chiral shift reagents or chromatography on a chiral stationary phase.
| Isomer | Stereochemical Classification | Chirality | Optical Activity |
|---|---|---|---|
| cis-1,1-Dichloro-2,3-dimethylcyclopropane | Meso compound | Achiral | Inactive |
| (2R,3R)-1,1-Dichloro-2,3-dimethylcyclopropane | Enantiomer | Chiral | Active |
| (2S,3S)-1,1-Dichloro-2,3-dimethylcyclopropane | Enantiomer | Chiral | Active |
Chiral Resolution Techniques and Enantioselective Synthesis
The synthesis of trans-1,1-dichloro-2,3-dimethylcyclopropane from trans-2-butene and dichlorocarbene typically yields a racemic mixture of the (2R,3R) and (2S,3S) enantiomers. To obtain enantiomerically pure samples, either chiral resolution of the racemic mixture or an enantioselective synthesis is required.
Chiral Resolution: There are no specific, widely documented methods in the scientific literature for the chiral resolution of trans-1,1-dichloro-2,3-dimethylcyclopropane. In principle, standard resolution techniques could be applied. This could involve derivatization of the cyclopropane (if a suitable functional group were present) with a chiral resolving agent to form diastereomers, which could then be separated by conventional methods like chromatography or crystallization, followed by removal of the chiral auxiliary. Direct separation of the enantiomers could potentially be achieved using chiral chromatography, for instance, with a chiral stationary phase.
Enantioselective Synthesis: The development of enantioselective cyclopropanation reactions is an active area of research. For the synthesis of trans-1,1-dichloro-2,3-dimethylcyclopropane, this would involve a catalytic asymmetric addition of dichlorocarbene to trans-2-butene. Such a reaction would typically employ a chiral catalyst, often a transition metal complex with a chiral ligand, to control the facial selectivity of the carbene addition to the alkene. While catalytic asymmetric cyclopropanations are known for other types of carbenes and substrates, specific, high-yielding enantioselective methods for the dichlorocyclopropanation of simple alkenes like 2-butene (B3427860) are not extensively reported.
Stereochemical Control in Ring-Forming and Ring-Opening Reactions
Ring-Forming Reactions: As previously discussed, the stereochemical control in the formation of the this compound ring is exceptionally high. The addition of singlet dichlorocarbene to alkenes is a stereospecific syn-addition. This means that the geometric relationship of the substituents on the alkene double bond is directly translated into the stereochemical relationship of those same substituents on the resulting cyclopropane ring. This principle allows for the direct and predictable synthesis of either the pure cis or the pure trans diastereomer.
Ring-Opening Reactions: The stereochemistry of the cyclopropane ring also exerts significant control over the products of subsequent ring-opening reactions. Thermal reactions of the cis and trans isomers of this compound proceed through different pathways, demonstrating stereochemical control.
Research has shown that upon heating, trans-1,1-dichloro-2,3-dimethylcyclopropane undergoes two primary reactions: isomerization to trans-3,4-dichloropent-2-ene and a decomposition reaction that eliminates hydrogen chloride to form trans-3-chloropenta-1,3-diene. rsc.org In the temperature range of 268–364 °C, the decomposition to the diene is the major pathway. rsc.org
In contrast, the cis-1,1-dichloro-2,3-dimethylcyclopropane isomer primarily undergoes isomerization upon heating, with the decomposition pathway being less significant. rsc.org This divergence in reactivity highlights how the initial stereochemistry of the cyclopropane dictates the feasibility of different reaction transition states and, consequently, the nature of the final products. The specific arrangement of the methyl and chloro groups in the trans isomer facilitates the concerted elimination pathway leading to the diene, a pathway that is less favorable for the cis isomer.
Advanced Spectroscopic and Computational Elucidation of Molecular Structure and Reactivity
Advanced NMR Spectroscopy for Conformational and Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the relative stereochemistry (configuration) and preferred three-dimensional arrangements (conformation) of molecules like 1,1-dichloro-2,3-dimethylcyclopropane (B13796837). auremn.org.brnih.gov The molecule exists as two primary diastereomers: cis and trans, depending on the relative orientation of the two methyl groups. Advanced NMR experiments are crucial for distinguishing between these isomers and understanding their dynamic behavior in solution.
The assignment of configuration relies heavily on several key NMR parameters:
Nuclear Overhauser Effect (NOE): NOE spectroscopy detects spatial proximities between protons. For the cis-isomer of this compound, a significant NOE is expected between the protons of the two methyl groups, as they are on the same face of the cyclopropane (B1198618) ring. Conversely, the trans-isomer would show no such correlation, as the methyl groups are on opposite faces and thus spatially distant. This allows for a direct and reliable differentiation between the two diastereomers. mdpi.com
Homo- and Heteronuclear J-Couplings: The magnitude of the coupling constant (J-value) between protons on the cyclopropane ring is dependent on the dihedral angle between them. These values can be used to infer the relative stereochemistry. While direct analysis of this compound data is not extensively published in this specific context, the principles are well-established for substituted cyclopropanes. researchgate.net
Anisotropic Effects: The electron clouds of the chlorine atoms and the cyclopropane ring itself create anisotropic magnetic fields. These fields influence the chemical shifts of nearby protons, particularly the methyl groups. The precise chemical shift values for the methyl and methine protons differ predictably between the cis and trans isomers, providing another layer of confirmation for structural assignment.
Distinguishing between diastereomers is a critical application of NMR. researchgate.net For complex molecules, the use of chiral solvating agents (CSAs) can induce separate signals for enantiomers, though for diastereomer differentiation as with cis- and trans-1,1-dichloro-2,3-dimethylcyclopropane, standard 1D and 2D NMR techniques like NOESY and COSY are generally sufficient. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have become indispensable for complementing experimental data, offering deep insights into the molecular properties of this compound that are often difficult to probe experimentally. These computational methods model the molecule from first principles, solving approximations of the Schrödinger equation to determine its electronic structure and predict its reactivity.
High-level ab initio and Density Functional Theory (DFT) methods have been employed to investigate the thermochemical properties of halogenated cyclopropanes, including this compound. nih.govacs.orgcsu.edu.au These studies provide accurate calculations of fundamental properties such as:
Standard Enthalpies of Formation (ΔHf°): Calculations at levels like G3/B3LYP can predict the stability of the molecule. By comparing the calculated enthalpies of formation for the cis and trans isomers, their relative thermodynamic stabilities can be determined.
Molecular Geometries: DFT optimizations yield precise information about bond lengths, bond angles, and dihedral angles for the ground state of the molecule. These calculated geometries can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.
Electronic Properties: The distribution of electrons within the molecule is a key determinant of its reactivity. DFT calculations can map the electrostatic potential, identify atomic charges, and determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting chemical reactivity and kinetic stability. researchgate.net
| Property Calculated | Method | Significance |
| Standard Enthalpy of Formation | Ab initio (G3/B3LYP) | Determines the thermodynamic stability of isomers. nih.gov |
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Predicts precise bond lengths and angles. mdpi.com |
| HOMO-LUMO Energies | DFT | Indicates electronic excitability and chemical reactivity. researchgate.net |
| Electrostatic Potential | DFT | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
A significant application of quantum chemistry is the elucidation of reaction mechanisms by mapping the potential energy surface that connects reactants to products. bohrium.com For this compound, a key reaction is its thermal isomerization. Computational studies can locate the transition state structure for this process and calculate the associated activation energy (Ea). rsc.org
Transition state theory (TST) provides the framework for understanding these reaction rates. wikipedia.orglibretexts.org By applying TST in conjunction with quantum chemical calculations, researchers can:
Identify the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Computational algorithms can locate this unstable structure, which represents the highest energy point along the reaction coordinate. For the isomerization of cis-1,1-dichloro-2,3-dimethylcyclopropane, the transition state involves the migration of a chlorine atom and rotation of the methyl groups. rsc.org
Calculate Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. Its value is a direct indicator of the reaction rate; a higher Ea corresponds to a slower reaction. These calculated energies can be compared directly with experimental values obtained from kinetic studies.
Determine Reaction Pathways: By mapping the intrinsic reaction coordinate (IRC), calculations can confirm that the located transition state indeed connects the reactant (cis-isomer) to the desired product (trans-3,4-dichloropent-2-ene). rsc.org
Experimental studies on the gas-phase thermal isomerization of the cis and trans isomers of this compound have provided Arrhenius parameters that quantify these activation barriers. rsc.orgrsc.org
| Isomer | Reaction Product | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log₁₀A, s⁻¹) |
| cis | trans-3,4-Dichloropent-2-ene | 44.57 | 13.65 |
| trans | trans-3,4-Dichloropent-2-ene | 47.73 | 14.11 |
Data sourced from kinetic studies of thermal isomerization. rsc.orgrsc.org
Beyond thermal activation, the response of this compound to mechanical force is a subject of interest in the field of mechanochemistry. Molecular dynamics (MD) simulations, particularly ab initio MD like the Car-Parrinello method, allow for the study of chemical reactions under applied external forces.
Advanced simulations have been used to investigate the mechanochemical ring-opening of both cis- and trans-1,1-dichloro-2,3-dimethylcyclopropane. elte.hu These studies compute force-transformed free energy landscapes to understand how mechanical stress alters the reaction pathway. Key findings from these simulations include:
Force-Induced Reactivity: The simulations demonstrate that the application of an external pulling force can significantly lower the energy barrier for the ring-opening reaction.
Barrierless Ring-Opening: It has been shown that forces on the order of approximately 2 nanonewtons (nN) can induce a barrierless ring-opening for both the cis and trans isomers. elte.hu This finding helps to explain experimental observations where mechanical force can promote reactions that are otherwise slow to occur under thermal conditions.
Lack of Selectivity: The computational results rationalize the lack of stereoselectivity observed in some mechanochemical experiments, as the applied force can become the dominant factor driving the reaction, overriding the subtle energetic differences between different stereochemical pathways. elte.hu
Theoretical Insights into Ring Strain and Reactivity
The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles (60°) compared to the ideal tetrahedral angle (109.5°). libretexts.org This inherent strain energy, which is over 100 kJ/mol, makes the three-membered ring thermodynamically unstable and prone to ring-opening reactions. nih.gov
Theoretical calculations provide a quantitative understanding of how this ring strain governs the reactivity of this compound. The substituents (chlorine and methyl groups) further modulate this inherent reactivity.
Activation of C-C Bonds: The high degree of p-character in the C-C sigma bonds of the cyclopropane ring makes them susceptible to cleavage. Computational models show how the electron-withdrawing chlorine atoms polarize the C-C bonds, potentially making the carbon atoms more electrophilic and susceptible to nucleophilic attack that leads to ring opening. nih.gov
Influence of Substituents: DFT studies can model how the electronic and steric properties of the dichloro and dimethyl substituents influence the stability of the ring and the activation barriers for its opening. For instance, the isomerization of the cis isomer proceeds with a lower activation energy than the trans isomer, a difference that can be rationalized through detailed analysis of the transition state structures and steric interactions. rsc.orgrsc.org
Applications in Advanced Organic Synthesis
Role as a Precursor for Diverse Ring Systems
The unique chemical reactivity of 1,1-dichloro-2,3-dimethylcyclopropane (B13796837), stemming from its gem-dihalocyclopropyl moiety, allows for its conversion into a variety of other cyclic systems. The high ring strain of the three-membered ring provides a thermodynamic driving force for ring-opening and rearrangement reactions, while the two chlorine atoms offer multiple pathways for functionalization, including reduction, elimination, and substitution. This combination of features makes it a powerful starting material for accessing more complex carbocyclic frameworks.
Gem-dihalocyclopropanes are well-established precursors to cyclopropenes, the smallest unsaturated cyclic hydrocarbons. The conversion of this compound to 2,3-dimethylcyclopropene can be achieved through a reductive dehalogenation reaction. This process typically involves treatment with an alkali metal, such as sodium in an inert solvent, which facilitates the removal of both chlorine atoms and the formation of a new double bond within the three-membered ring.
Furthermore, selective partial reduction of the gem-dichloro group can afford monohalocyclopropanes. Reagents such as tributyltin hydride or other controlled reducing agents can selectively remove one chlorine atom, yielding 1-chloro-2,3-dimethylcyclopropane as a mixture of stereoisomers. These monohalogenated cyclopropanes are also valuable synthetic intermediates. nih.govacs.org
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Sodium metal (e.g., in liquid ammonia (B1221849) or toluene) | 2,3-Dimethylcyclopropene | Reductive Dehalogenation |
| This compound | Tributyltin hydride (Bu3SnH) | 1-Chloro-2,3-dimethylcyclopropane | Selective Reductive Monodehalogenation |
One of the most significant applications of this compound is in the synthesis of allenes, which are compounds containing two cumulative double bonds. This transformation is famously achieved through the Skattebøl rearrangement. chemeurope.comwikipedia.org The reaction is initiated by treating the gem-dichlorocyclopropane with a strong organolithium base, such as methyllithium (B1224462) or butyllithium, at low temperatures. scispace.com This process leads to the formation of a highly reactive cyclopropylidene carbene intermediate, which spontaneously undergoes ring-opening to form the corresponding allene, in this case, 2,3-dimethyl-1,2-butadiene. scispace.comresearchgate.net The reaction is highly efficient and provides a reliable route to substituted allenes that may be difficult to access through other methods. While cumulenes (compounds with three or more consecutive double bonds) are not a direct product, the allenes generated can serve as precursors for their synthesis in subsequent steps.
| Starting Material | Reagent | Key Intermediate | Product | Typical Conditions |
|---|---|---|---|---|
| This compound | Methyllithium (MeLi) or Butyllithium (BuLi) | 2,3-Dimethylcyclopropylidene (carbene) | 2,3-Dimethyl-1,2-butadiene | Inert solvent (e.g., diethyl ether), low temperature (-78 °C to 0 °C) |
The highly strained bicyclobutane and spiropentane (B86408) ring systems can be accessed from intermediates derived from this compound. The generation of a bicyclobutane framework can be envisioned through an intramolecular C-H insertion reaction of the 2,3-dimethylcyclopropylidene carbene formed upon treatment with an organolithium reagent. This pathway leads to the formation of 1,2-dimethylbicyclobutane.
Spiropentane derivatives can be synthesized by trapping the cyclopropylidene carbene intermediate with an appropriate allene. nih.gov This intermolecular reaction involves the [2+1] cycloaddition of the carbene across one of the double bonds of the allene, resulting in the formation of a spirocyclic system containing two fused three-membered rings. researchgate.net
This compound is a valuable precursor for the synthesis of five-membered rings like cyclopentenes and cyclopentadienes through rearrangement reactions. A key strategy involves the thermal or metal-catalyzed vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgresearchgate.net This process requires the initial formation of a vinyl-substituted cyclopropane (B1198618) from the starting material. For instance, dehydrochlorination can yield a chlorovinylcyclopropane, which upon heating, rearranges to a chlorocyclopentene derivative.
A more direct route to cyclopentadienes is a variation of the Skattebøl rearrangement. wikipedia.org When a gem-dihalocyclopropane bearing a vinyl substituent is treated with an organolithium base, the resulting carbene intermediate undergoes a facile rearrangement and ring expansion to directly afford a cyclopentadiene (B3395910) derivative. scispace.com
Building Block for Complex Molecules and Polyfunctional Compounds
The ability to transform this compound into a variety of other functional groups and ring systems makes it an important building block for the synthesis of more complex molecules. marquette.edu The cyclopropyl (B3062369) unit itself is a key structural motif in numerous natural products and pharmaceuticals, imparting unique conformational constraints and metabolic stability.
The diverse reactivity of this compound allows for the introduction of the dimethylcyclopropane core into larger molecular scaffolds. Furthermore, the ring-opening reactions that produce allenes or the ring-expansion reactions that lead to cyclopentenes provide versatile platforms for further functionalization, enabling the construction of polyfunctional compounds with defined stereochemistry. For example, the allenes generated via the Skattebøl rearrangement are themselves valuable intermediates for cycloaddition reactions and for the synthesis of various heterocyclic and carbocyclic systems.
Development of Novel Reagents and Catalysts
While this compound is primarily utilized as a synthetic substrate, its reaction with organolithium reagents generates highly reactive intermediates that can be considered as powerful, transient reagents. The lithium carbenoids formed in situ are potent species capable of participating in reactions that are otherwise difficult to achieve.
These carbenoids are effectively reagents for cyclopropanation when trapped by an external alkene. Their generation under specific conditions allows for the controlled formation of new cyclopropane rings on other molecules. Similarly, their ability to undergo C-H insertion reactions, although sometimes challenging to control, represents a powerful method for C-C bond formation. The development of reaction conditions that can control the fate of these transient but highly reactive species is an active area of research, effectively turning a simple starting material into a source for novel reactivity.
Future Research Directions and Unresolved Challenges
Development of Catalytic Enantioselective Processes for Formation and Transformation
A significant frontier in the chemistry of 1,1-dichloro-2,3-dimethylcyclopropane (B13796837) is the development of catalytic enantioselective methods for both its synthesis and subsequent transformations. While diastereoselective syntheses are established, achieving high enantioselectivity remains a key challenge. Future work in this area will likely focus on:
Chiral Catalysts for Cyclopropanation: The design and application of novel chiral transition metal catalysts, such as those based on rhodium, cobalt, or copper, are crucial for the direct enantioselective cyclopropanation of alkenes to form optically active dichlorodimethylcyclopropanes. digitellinc.comresearchgate.net The development of catalysts that can effectively control the stereochemistry at the newly formed chiral centers is a primary objective.
Enzymatic and Bio-catalytic Methods: Exploring enzymatic or whole-cell bio-catalytic systems offers a promising avenue for enantioselective reactions. nih.gov Enzymes like halohydrin dehalogenases could potentially be engineered or discovered to catalyze the formation or transformation of chiral dichlorocyclopropanes with high specificity. nih.gov
Kinetic Resolution: Catalytic kinetic resolution of racemic mixtures of this compound represents another viable strategy. epfl.ch This involves using a chiral catalyst to selectively react with one enantiomer, allowing the other to be isolated in high enantiomeric purity.
Success in these areas would provide access to enantioenriched building blocks, significantly expanding the utility of this compound in the synthesis of complex, biologically active molecules. digitellinc.com
Exploration of Novel Reaction Pathways and Mechanisms
Discovering new reactions and gaining a deeper mechanistic understanding of the transformations of this compound are central to unlocking its full synthetic potential. Future investigations are expected to explore:
Lewis Acid-Mediated Rearrangements: The reaction of dichlorocyclopropanes with Lewis acids can induce ring-opening and rearrangements to form various acyclic and cyclic products. mdpi.comresearchgate.net Systematic studies with a broader range of Lewis acids could uncover novel and synthetically useful rearrangement pathways.
Cross-Coupling Reactions: The development of new protocols for selective cross-coupling reactions at the C-Cl bonds is an area of active interest. This would enable the introduction of a wide variety of substituents, creating diverse molecular architectures from a common cyclopropane (B1198618) precursor.
Mechanistic Studies: Detailed mechanistic studies, employing computational methods and kinetic analysis, are needed to elucidate the intermediates and transition states involved in the reactions of this compound. mdpi.comrsc.org This understanding is critical for optimizing existing reactions and designing new ones. For instance, the gas-phase thermal isomerization of cis-1,1-dichloro-2,3-dimethylcyclopropane to trans-3,4-dichloropent-2-ene is understood as a unimolecular process involving chlorine migration. rsc.org
The discovery of novel reactivity will lead to more efficient synthetic routes and the creation of previously inaccessible molecules. beilstein-journals.org
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry and the adoption of modern synthetic technologies are increasingly important. Integrating the synthesis and application of this compound with flow chemistry offers significant advantages:
Improved Safety and Scalability: Flow reactors can provide better control over reaction parameters such as temperature and pressure, which is particularly important for potentially energetic reactions. This enhanced control facilitates safer scale-up of synthetic processes. researchgate.net
Enhanced Efficiency: Continuous flow processes can lead to higher yields and shorter reaction times compared to traditional batch methods. researchgate.net The use of solid-supported catalysts or reagents within flow systems can also simplify purification and enable catalyst recycling, contributing to a more sustainable process. researchgate.netethernet.edu.et
By embracing these technologies, the synthesis and utilization of this compound can be made more environmentally friendly and economically viable.
Deeper Understanding of Electronic Effects on Reactivity and Stereochemistry
A more profound understanding of how the electronic properties of the dichlorocyclopropyl group and its substituents influence reactivity and stereochemistry is essential for predictive control over its chemical behavior. Future research should focus on:
Substituent Effects: Systematically studying the impact of different substituents on the cyclopropane ring will provide valuable insights into how electronic factors govern reaction outcomes. mdpi.com For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the stability of reaction intermediates and transition states. mdpi.com
Computational Modeling: High-level computational studies can be employed to model the electronic structure of this compound and its reaction intermediates. This can help to rationalize observed reactivity patterns and predict the outcomes of new reactions.
Stereoelectronic Effects: Investigating the role of stereoelectronic effects, such as the alignment of orbitals during bond formation and cleavage, will be crucial for understanding and controlling the stereochemical course of reactions involving this compound.
A comprehensive theoretical framework describing the electronic behavior of this compound will empower chemists to design more selective and efficient synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-dichloro-2,3-dimethylcyclopropane, and how do reaction conditions influence yield and stereochemistry?
- The compound is synthesized via cyclopropanation reactions, often using dichlorocarbene addition to alkenes. Stereochemical control (e.g., (2S,3S)-configuration) requires chiral catalysts or stereospecific precursors . Optimizing solvent polarity (e.g., dichloromethane) and temperature (0–25°C) minimizes side reactions like ring-opening. Gas chromatography (GC) or chiral HPLC is recommended for purity and enantiomeric excess analysis .
Q. What spectroscopic techniques are most effective for structural elucidation of dichlorocyclopropanes?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR distinguish cyclopropane ring protons (δ 1.5–2.5 ppm) and chlorine-substituted carbons. NOESY confirms spatial proximity of methyl groups .
- IR : C-Cl stretches appear at 550–650 cm⁻¹, while cyclopropane ring vibrations occur near 1000–1100 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (m/z ≈ 155.02 g/mol) and fragmentation patterns characteristic of dichlorocyclopropanes .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure, as halogenated cyclopropanes can penetrate skin .
- Ventilation : Use fume hoods to avoid inhalation of volatile vapors, which may cause respiratory irritation .
- Storage : Keep in airtight, light-resistant containers at 4°C, away from oxidizers (e.g., peroxides) and strong bases to prevent decomposition .
Advanced Research Questions
Q. How does mechanical force alter the reaction pathways and selectivity of this compound in polymer matrices?
- Under tensile stress (e.g., in cis-polybutadiene), the cyclopropane undergoes electrocyclic ring-opening via a conrotatory mechanism. Force-transformed potential energy surfaces (FT-PES) reveal bifurcations: at critical forces (>1.5 nN), selectivity diminishes due to merging transition states . Computational studies (DFT, NBO analysis) show force-induced polarization of C-Cl bonds, accelerating chlorine migration .
Q. What computational methods are best suited to model the mechanochemical behavior of dichlorocyclopropanes?
- Static DFT : Calculate force-dependent activation energies and transition-state geometries using methods like ωB97X-D/cc-pVDZ .
- QTAIM (Quantum Theory of Atoms in Molecules) : Analyze electron density changes at bond critical points under force to predict bond rupture sites .
- MD Simulations : Replicate polymer-embedded mechanophore behavior using reactive force fields (ReaxFF) .
Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
- Steric Effects : Methyl groups hinder nucleophilic attack at the cyclopropane ring, favoring halogen displacement at the geminal dichloro position .
- Electronic Effects : Electron-withdrawing Cl atoms polarize the ring, making it susceptible to nucleophilic substitution (e.g., with sodium alcoholates). Kinetic studies show pseudo-first-order kinetics in polar aprotic solvents like DMSO .
Q. What contradictions exist between experimental and computational data on the compound’s stability under thermal stress?
- Experimental : Thermal gravimetric analysis (TGA) indicates decomposition >150°C, releasing HCl and forming chlorinated alkenes .
- Computational : DFT predicts lower decomposition thresholds (~120°C) due to overestimation of ring strain energy. Calibrating methods with dispersion corrections (e.g., D3-BJ) improves agreement .
Methodological Guidance
Q. How to resolve discrepancies in stereochemical assignments reported in literature?
- X-ray Crystallography : Resolve absolute configuration unambiguously .
- Vibrational Circular Dichroism (VCD) : Compare experimental and calculated spectra for chiral centers .
Q. What strategies mitigate side reactions during dichlorocyclopropane functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
